Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-
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Overview
Description
Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- is a chemical compound with the molecular formula C11H13Cl2NO2 It is known for its unique structure, which includes a benzene ring substituted with amino and dichloro groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, mono-chloro derivatives, and various substituted benzenepropanoic acid esters.
Scientific Research Applications
Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,®-: The enantiomer of the (S)-form, with similar but distinct biological activities.
Benzenepropanoicacid,-amino-3,4-dichloro-,ethylester: A compound with a different substitution pattern on the benzene ring.
Benzenepropanoicacid,-amino-3,5-dichloro-,methylester: A compound with a methyl ester group instead of an ethyl ester.
Uniqueness
Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological properties compared to its analogs.
Properties
CAS No. |
215738-55-9 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
InChI Key |
VEXKYYBQZJWWSL-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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